molecular formula C20H32O4 B13396538 Trachyloban-2B,6B,18,19-tetraol

Trachyloban-2B,6B,18,19-tetraol

Cat. No.: B13396538
M. Wt: 336.5 g/mol
InChI Key: YPPPTXCDCPVIBS-NJLZRGSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trachyloban-2B,6B,18,19-tetraol is a tetracyclic diterpenoid characterized by hydroxyl groups at the 2B, 6B, 18, and 19 positions. Diterpenoids of this class often exhibit bioactivity tied to their stereochemistry and functional group placement. For instance, taxadien-tetraol derivatives (e.g., taxadien-5α,9α,10β,13α-tetraol) share structural similarities as intermediates in Taxol biosynthesis, highlighting the importance of hydroxyl positioning in biological interactions . This compound’s physicochemical properties (e.g., thermal stability, solubility) remain understudied but may parallel other metal-coordinated tetraol derivatives, which decompose above 200°C rather than melting .

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(1S,3R,4S,7S,9S,10R,12R,13R)-5,5-bis(hydroxymethyl)-9,13-dimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-3,7-diol

InChI

InChI=1S/C20H32O4/c1-17-4-11(23)5-20(9-21,10-22)16(17)14(24)7-19-6-13-12(3-15(17)19)18(13,2)8-19/h11-16,21-24H,3-10H2,1-2H3/t11-,12+,13?,14+,15-,16-,17-,18+,19+/m0/s1

InChI Key

YPPPTXCDCPVIBS-NJLZRGSMSA-N

Isomeric SMILES

C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2C[C@@H]5C(C3)[C@@]5(C4)C)O)(CO)CO)O

Canonical SMILES

CC12CC(CC(C1C(CC34C2CC5C(C3)C5(C4)C)O)(CO)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trachyloban-2B,6B,18,19-tetraol typically involves a multi-step process. One common approach is the bioinspired two-phase synthetic strategy. The first phase involves the enantioselective and scalable synthesis of ent-trachylobanes. For example, methyl ent-trachyloban-19-oate can be produced on a 300 mg scale . The second phase involves chemical C-H oxidation methods to selectively convert the synthesized ent-trachylobanes into higher functionalized derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalable nature of the synthetic routes mentioned above suggests that industrial production could be feasible with further optimization and development.

Chemical Reactions Analysis

Types of Reactions

Trachyloban-2B,6B,18,19-tetraol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows for selective functionalization at specific positions.

Common Reagents and Conditions

Common reagents used in the synthesis and functionalization of this compound include oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and specific solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives. For example, the C-11 oxidized ent-trachylobane and the C-3 oxidized derivative are notable products obtained through selective C-H oxidation .

Mechanism of Action

The mechanism of action of Trachyloban-2B,6B,18,19-tetraol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. For example, it has been shown to exhibit weak binding activity to the antiapoptotic protein Bcl-xL . This interaction can influence cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural Features and Sources of Tetraol Derivatives

Compound Core Structure Hydroxyl Positions Source Key Functional Groups References
Trachyloban-2B,6B,18,19-tetraol Tetracyclic diterpene 2B, 6B, 18, 19 Not specified (inferred) Four hydroxyls, cyclic ethers
Petrosiol A–E Diyne tetraol Variable side chains Okinawan Sponge Conjugated diyne, hydroxyls
T-2 Tetraol Trichothecene 3, 4, 8, 15 Fusarium metabolites Epoxide, ester groups
Taxadien-tetraol Taxane skeleton 5α, 9α, 10β, 13α Taxus species Acetylated hydroxyls
Capnellene tetraol Δ9(12)-Capnellene 3β, 8β, 10α, 14β Soft coral Capnella Sesquiterpene backbone
Hexan-1,2,5,6-tetraol Linear polyol 1, 2, 5, 6 Synthetic production Aliphatic hydroxyls

Table 2: Bioactivity and Mechanism of Action

Compound Biological Activity Mechanism Potency/Effectiveness References
This compound Not reported (inferred bioactivity) Potential interaction with enzymes Unknown
Petrosiol A–E Promotes neuronal differentiation Antioxidant properties, neurogenic High (preliminary screening)
T-2 Tetraol Inhibits protein synthesis Ribosome binding 300x less potent than T-2 toxin
Taxadien-tetraol Taxol biosynthesis intermediate Acetylation-dependent binding C5-acetate critical (180x affinity)
Capnellene tetraol Not specified Possible anti-inflammatory Undetermined
Hexan-1,2,5,6-tetraol Biopolymer precursor Hydrogenolysis catalysis Industrial scalability
Physicochemical Properties

Table 3: Thermal and Spectral Characteristics

Compound Melting Point/Decomposition IR/NMR Features Solubility References
This compound Decomposes >200°C (inferred) CH2/CH shifts: 3.95–4.06 ppm (NMR) Likely hydrophobic
Metal-coordinated tetraols Decomposes >200°C Broad O–H stretches (IR), metal bonding Polar solvents
T-2 Tetraol Not reported Epoxide and ester IR peaks Hydrophilic
Taxadien-tetraol Variable (acetylated forms) Acetate carbonyl peaks (IR: ~1740 cm⁻¹) Organic solvents
Hexan-1,2,5,6-tetraol Not reported Aliphatic hydroxyls (NMR: 1.5–4.0 ppm) Water-miscible
Key Research Findings and Contrasts
  • Hydroxyl Position Impact :

    • In antifreeze proteins, hydroxyl positioning in tetraols (e.g., triol, tetraol derivatives) has minimal effect on thermal hysteresis enhancement .
    • Conversely, in Taxol biosynthesis, acetylation at C5 (taxadien-tetraol derivatives) increases binding affinity by 180-fold, underscoring structural specificity .
  • Hydrophobicity and Cellular Uptake :

    • T-2 toxin’s hydrophobicity enables rapid membrane crossing and ribosome binding, while T-2 tetraol’s hydrophilicity delays uptake, reducing potency .
  • Synthetic Accessibility: Petrosiols and capnellene tetraols face synthesis challenges due to complex skeletons, whereas hexan-1,2,5,6-tetraol is scalable via catalytic hydrogenolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.